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StemRegenin 1 (hydrochloride)

Cat. No.: B1150316
M. Wt: 466
InChI Key: HBLDXOQSBJSGSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Context and Significance within Stem Cell Biology Research

StemRegenin 1 (hydrochloride) is a pivotal tool in stem cell research, primarily for its ability to promote the ex vivo expansion of human hematopoietic stem cells (HSCs). nih.govcellagentech.com HSC transplantation is a critical therapy, but its application is often limited by the low number of stem cells obtainable from sources like umbilical cord blood. nih.gov SR1 addresses this limitation by significantly increasing the number of CD34+ cells, a key marker for human HSCs, in culture. nih.govcellagentech.com This expansion of HSCs is crucial for improving the success of transplants, particularly in adult patients where a higher cell count is required. nih.gov

The significance of SR1 extends to its ability to maintain the "stemness" or pluripotency of HSCs during expansion, meaning the cells retain their ability to differentiate into various blood cell lineages. nih.govbertin-bioreagent.com Research has shown that HSCs cultured with SR1 not only increase in number but also maintain their capacity to engraft in immunodeficient mice, a key indicator of their functional viability. nih.govnih.gov Furthermore, SR1's influence is not limited to HSCs; it has also been shown to promote the generation of CD34+ hematopoietic progenitor cells from induced pluripotent stem cells (iPSCs) and to influence the differentiation of these progenitors into other cell types like dendritic cells. stemcell.comstemcell.comnih.gov

Historical Perspective of its Discovery and Initial Characterization

StemRegenin 1 was identified through an unbiased high-throughput screen of a chemical library for compounds that could promote the expansion of primary human HSCs. nih.govnih.govresearchgate.net This screening effort, detailed in a 2010 publication in the journal Science, pinpointed SR1 as a purine (B94841) derivative capable of inducing a significant fold-increase in CD34+ cells. nih.govresearchgate.net

Initial characterization studies revealed that SR1 functions as a potent antagonist of the Aryl Hydrocarbon Receptor (AHR). nih.govrndsystems.commedchemexpress.com The AHR is a ligand-activated transcription factor known to be involved in cellular processes like differentiation. iiarjournals.org Mechanistic studies demonstrated that by inhibiting the AHR signaling pathway, SR1 prevents the differentiation of HSCs, thereby promoting their expansion in an undifferentiated state. nih.govnih.gov Further characterization showed that SR1 preferentially inhibits the human AHR, which explains its species-specific activity. nih.gov The hydrochloride salt form of SR1 was developed to provide greater solubility in aqueous solutions for research applications. bertin-bioreagent.com

Role as a Small Molecule Modulator in Cell Culture Systems

In cell culture systems, StemRegenin 1 (hydrochloride) acts as a crucial modulator, influencing the fate of stem and progenitor cells. Its primary and most well-documented role is the promotion of ex vivo expansion of human CD34+ hematopoietic stem and progenitor cells. stemcell.comstemcell.com When added to serum-free culture media supplemented with cytokines such as stem cell factor (SCF), FLT-3L, and thrombopoietin (TPO), SR1 can lead to a dramatic increase in the number of CD34+ cells. nih.govnih.gov

The effects of SR1 in cell culture are multifaceted and include:

Expansion of Hematopoietic Stem Cells: SR1 treatment has been shown to result in a significant fold increase in CD34-expressing cells. nih.govcellagentech.com For example, one study reported a 50-fold increase in CD34+ cells and a 17-fold increase in cells capable of engrafting in immunodeficient mice after being cultured with SR1. nih.govnih.gov

Maintenance of Pluripotency: By antagonizing the AHR, SR1 helps maintain the undifferentiated state of HSCs during expansion. bertin-bioreagent.comcellculturedish.com

Differentiation Guidance: SR1 can also influence the differentiation pathways of hematopoietic progenitors. It has been shown to stimulate the development of functional dendritic cells from CD34+ progenitor cells. stemcell.comstemcell.comnih.gov Additionally, it has been used to promote the hematopoietic differentiation of induced pluripotent stem cells. stemcell.comstemcell.com

Synergistic Effects: SR1 can be used in combination with other small molecules, such as UM729, to further enhance the expansion of HSCs or to prevent the differentiation of certain leukemia cells. stemcell.comstemcell.comcellculturedish.com It has also been shown to work with DMOG to improve the expansion of primitive HSCs. rndsystems.comnih.gov

Research in Other Cell Types: Beyond hematopoiesis, SR1 has been studied for its effects on other cell types. For instance, it has been shown to promote the expansion of the human promyelocytic leukemia cell line NB4. rndsystems.comnih.gov Research has also explored its role in attenuating senescence in endothelial progenitor cells. mdpi.com

Detailed Research Findings

The following tables summarize key research findings on StemRegenin 1 (hydrochloride).

Table 1: Effects of StemRegenin 1 on Hematopoietic Stem and Progenitor Cells

Cell TypeEffect of SR1Key FindingsReference(s)
Human CD34+ HSCsPromotes ex vivo expansion50-fold increase in CD34+ cells and 17-fold increase in engraftable cells. nih.govnih.gov
Human Cord Blood CD34+ CellsPromotes expansionA 330-fold increase in CD34+ cells was observed in a clinical trial setting. nih.govnih.gov
Human Embryonic Stem Cell-derived Hematopoietic ProgenitorsSelectively promotes expansionExpands lin-CD34+ hematopoietic progenitors in a concentration-dependent manner. nih.govnih.gov
Non-human Primate iPSCsPromotes generation of hematopoietic progenitorsEfficiently generates CD34+ hematopoietic progenitor cells. stemcell.comstemcell.com
Human CD34+ Progenitor CellsStimulates differentiation into dendritic cellsGenerates functional plasmacytoid and myeloid dendritic cells. stemcell.comnih.gov

Table 2: Mechanism of Action of StemRegenin 1

TargetActionOutcomeIC50/EC50Reference(s)
Aryl Hydrocarbon Receptor (AHR)AntagonistInhibition of AHR signaling leads to the expansion of undifferentiated HSCs.IC50 = 127 nM nih.govrndsystems.commedchemexpress.com
CD34+ Cell ExpansionPromotionIncreases the number of CD34+ cells in culture.EC50 = ~120 nM bertin-bioreagent.commedchemexpress.com

Compound Names Mentioned

Properties

Molecular Formula

C24H23N5OS · HCl

Molecular Weight

466

InChI Key

HBLDXOQSBJSGSL-UHFFFAOYSA-N

Appearance

Assay:≥98%A crystalline solid

Synonyms

4-(2-((2-(benzo[b]thiophen-3-yl)-9-isopropyl-9H-purin-6-yl)amino)ethyl)phenol, monohydrochloride

Origin of Product

United States

Molecular Mechanisms of Action and Target Interactions

Aryl Hydrocarbon Receptor (AhR) Antagonism

The primary mechanism through which StemRegenin 1 (SR1) exerts its effects is by acting as an antagonist of the Aryl Hydrocarbon Receptor (AhR). stemcell.comrndsystems.com The AhR is a ligand-activated transcription factor that plays a crucial role in regulating cellular processes such as proliferation, apoptosis, and differentiation. mdpi.comnih.gov

Specificity and Selectivity of AhR Inhibition

SR1 demonstrates a notable degree of specificity and selectivity in its inhibition of the AhR. Research has shown that SR1 preferentially inhibits the human AhR, exhibiting weaker activity against its murine counterpart and no activity in rat cells. nih.gov This species-selective inhibition may explain the differential effects observed in preclinical studies across various organisms. nih.gov The inhibitory concentration (IC50) of SR1 for AhR has been reported to be 127 nM in a cell-free assay, indicating its high potency as an antagonist. rndsystems.comselleckchem.commedchemexpress.com

Direct Binding to AhR

Mechanistic studies have provided strong evidence that SR1 directly binds to the AhR. nih.govnih.gov This direct interaction is fundamental to its antagonistic activity. By binding to the receptor, SR1 competitively inhibits the binding of endogenous and exogenous AhR ligands, thereby preventing the subsequent downstream signaling events. medchemexpress.com This direct binding and inhibition of the AhR is the key molecular event that initiates the cellular responses attributed to SR1, such as the expansion of CD34+ cells. nih.govnih.gov

Downstream Signaling Pathway Modulation

By inhibiting the AhR, StemRegenin 1 instigates a cascade of changes in downstream signaling pathways that govern critical cellular functions, including cell proliferation, apoptosis, and differentiation.

Regulation of Cell Proliferation and Apoptosis Signaling

SR1 has been shown to influence the expression of genes involved in cell proliferation and apoptosis. iiarjournals.org In the context of the human promyelocytic leukemia cell line NB4, treatment with SR1 led to an upregulation of B-cell CLL/lymphoma 2 (BCL2), an anti-apoptotic protein, and a downregulation of BCL2 associated X protein (BAX), a pro-apoptotic protein. researchgate.net Furthermore, increased expression of genes associated with cell cycle progression, such as cyclin D1 (CCND1), cyclin D2 (CCND2), and the v-myc avian myelocytomatosis viral oncogene homolog (MYC), was observed. iiarjournals.orgresearchgate.net In studies on hematopoietic stem/progenitor cells (HSPCs), SR1 was found to reduce radiation-induced apoptosis by attenuating the expression of pro-apoptotic BCL-2 family members and the activity of caspase-3. mdpi.com

The table below summarizes the effect of StemRegenin 1 on key proliferation and apoptosis-related genes in NB4 cells.

GeneFunctionEffect of SR1 Treatment
BCL2Anti-apoptoticUpregulated
BAXPro-apoptoticDownregulated
CCND1Cell cycle progressionUpregulated
CCND2Cell cycle progressionUpregulated
MYCCell cycle progression, proliferationUpregulated

Modulation of Cellular Differentiation-Associated Signaling Cascades

The antagonism of the AhR pathway by SR1 also has profound effects on cellular differentiation. It has been reported to prevent the differentiation of acute myeloid leukemia (AML) cells. stemcell.comstemcell.com In the context of erythropoiesis, antagonizing AhR signaling with SR1 was found to promote the terminal differentiation of human erythroblasts. oup.com This was associated with an upregulation of erythrocyte differentiation-related genes and a downregulation of genes associated with actin organization, facilitating cytoskeletal remodeling and enucleation. oup.com Furthermore, SR1 stimulates the differentiation of CD34+ hematopoietic progenitor cells into dendritic cells. stemcell.comstemcell.comstemcell.com These findings highlight the context-dependent role of AhR signaling in directing cell fate and how its inhibition by SR1 can steer differentiation processes.

Interactions with Specific Molecular Targets and Pathways

Research has elucidated several key molecular pathways that are modulated by StemRegenin 1. These interactions are central to its biological effects, particularly in the context of hematopoietic stem cells and other cell lineages.

StemRegenin 1 inhibits the expression of Cytochrome P450 1A1 (CYP1A1), a member of the cytochrome P450 family 1 (CYP1) of enzymes. The Aryl Hydrocarbon Receptor (AhR) signaling pathway is a known regulator of CYP enzyme expression. By acting as an AhR antagonist, SR1 blocks AhR-mediated signaling, which leads to the downregulation of CYP1A1 expression. This inhibition of the AhR/CYP1A1 pathway has been observed to reduce the accumulation of reactive oxygen species (ROS) and mitigate DNA damage under conditions of oxidative stress in endothelial progenitor cells.

ParameterValueTarget
Effect on Gene Expression InhibitionCytochrome P450 (CYP)1A1
Mediating Receptor Aryl Hydrocarbon Receptor (AhR)N/A

StemRegenin 1 has been shown to inhibit the phosphorylation of the proto-oncogene tyrosine-protein kinase, c-src. This inhibitory action is a consequence of SR1's primary function as an AhR antagonist. By preventing the nuclear translocation of AhR, SR1 interferes with downstream signaling events, including the activation of c-src. The inhibition of c-src phosphorylation is a critical step in the SR1-mediated regulation of pathways controlling osteoclast differentiation.

The inhibition of AhR nuclear translocation and subsequent reduction in c-src phosphorylation by StemRegenin 1 ultimately leads to the regulation of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and the phosphorylated-extracellular signal-regulated kinase (p-ERK)/mitogen-activated protein kinase (MAPK) pathways. The NF-κB and MAPK protein families are significant signaling pathways involved in cellular processes like inflammation and differentiation. SR1 was found to regulate the activation of both the NF-κB and p-ERK/MAPK pathways, which is a key mechanism in its ability to attenuate RANKL-induced osteoclastogenesis.

The regulatory effects of StemRegenin 1 extend to the Nuclear Factor of Activated T-cells, cytoplasmic 1 (NFATc1) signaling pathway. The entire cascade, identified as the AhR-c-src-NF-κB/p-ERK MAPK-NFATc1 signaling pathway, is modulated by SR1. NFATc1 is a crucial transcription factor for the expression of genes related to osteoclast differentiation. By intervening at the initial AhR level, SR1 effectively inhibits the entire downstream pathway, including the expression and activity of NFATc1.

Pathway ComponentEffect of StemRegenin 1
AhR Nuclear Translocation Inhibited
c-src Phosphorylation Inhibited
NF-κB Activation Regulated/Inhibited
p-ERK/MAPK Activation Regulated/Inhibited
NFATc1 Signaling Regulated/Inhibited

Treatment with StemRegenin 1 has been demonstrated to decrease the expression levels of the homeobox protein VentX. This effect is associated with the SR1-induced proliferation and expansion of CD34+ hematopoietic stem and progenitor cells. Studies have shown that ectopic expression of VentX can counteract the expansion of CD34+ cells promoted by SR1, indicating that the downregulation of VentX is a relevant component of SR1's mechanism in this context.

StemRegenin 1 influences the expression of proteins in the B-cell lymphoma 2 (BCL-2) family, which are key regulators of apoptosis. In studies using the human promyelocytic leukemia cell line NB4, treatment with SR1 resulted in the upregulation of the anti-apoptotic protein B-cell CLL/lymphoma 2 (BCL2) and the downregulation of the pro-apoptotic protein BCL2 associated X protein (BAX). This shift in the balance between pro- and anti-apoptotic BCL-2 family members contributes to increased cell viability. The interplay between these members is crucial for the maintenance and function of the hematopoietic system.

Gene/ProteinEffect of StemRegenin 1 (in NB4 cells)
BCL2 Upregulated
BAX Downregulated

Impact on Stem Cell and Progenitor Cell Populations

Hematopoietic Stem Cell (HSC) and Hematopoietic Stem and Progenitor Cell (HSPC) Biology

StemRegenin 1 (SR1), a purine (B94841) derivative, has been identified as a potent antagonist of the Aryl hydrocarbon Receptor (AhR). stemcell.comstemcell.comnih.govrndsystems.com Its role in modulating the AhR signaling pathway has significant implications for the biology of hematopoietic stem cells (HSCs) and hematopoietic stem and progenitor cells (HSPCs), particularly in the context of cellular expansion and response to stress. nih.govnih.gov

StemRegenin 1 is recognized for its capacity to promote the robust ex vivo expansion of human CD34+ hematopoietic progenitor cells. stemcell.comstemcell.com This expansion is achieved through the inhibition of the AhR, a cytosolic transcription factor that regulates cell proliferation, differentiation, and stemness. nih.govmdpi.com By antagonizing AhR signaling, SR1 facilitates the self-renewal and maintenance of CD34+ cells in culture. stemcell.combio-gems.comaxonmedchem.com

Research has demonstrated significant increases in the number of CD34+ cells following culture with SR1. An unbiased screen with primary human HSCs found that SR1 treatment led to a fifty-fold increase in cells expressing the CD34 marker. nih.govrndsystems.com Further studies have reported that culture of umbilical cord blood (UCB) with SR1 can induce a greater than 250-fold expansion of CD34+ HSPCs. ashpublications.org In one clinical trial, the use of SR1 resulted in a 330-fold expansion of CD34+ cells. nih.gov This effect is often achieved when SR1 is used in culture media supplemented with various cytokines such as stem cell factor (SCF), FLT-3L, and TPO. nih.govsmw.ch The expansion of human embryonic stem cell (hESC)-derived Lin-CD34+ hematopoietic progenitors has also been shown to be enhanced by SR1 in a concentration-dependent manner. nih.gov

The table below summarizes key findings on the expansion of CD34+ cells facilitated by StemRegenin 1.

Cell SourceFold Expansion of CD34+ CellsStudy Finding
Human Mobilized Peripheral Blood~50-foldCulture with SR1 led to a significant increase in CD34-expressing cells. nih.govrndsystems.com
Human Umbilical Cord Blood>250-foldSR1-expanded UCB can induce substantial expansion of CD34+ HSPCs. ashpublications.org
Human Umbilical Cord Blood330-foldA clinical trial demonstrated high-fold expansion of CD34+ cells. nih.gov
Human Umbilical Cord Blood17-fold (functional cells)Expanded cells retained the ability to engraft in immunodeficient mice. nih.govsmw.ch
hESC-derived ProgenitorsConcentration-dependentSR1 selectively promotes the expansion of hESC-derived hematopoietic progenitors. nih.govnih.gov

A critical aspect of ex vivo expansion is the preservation of the primitive state, or "stemness," of HSCs. StemRegenin 1 has been shown to support the maintenance of this undifferentiated state during culture. mdpi.com Its mechanism of antagonizing the AhR pathway contributes to sustained CD34 expression on progenitor cells throughout the expansion process. nih.govbio-gems.com The maintenance of this key HSC marker indicates that the cells retain their primitive phenotype rather than committing to differentiation. nih.gov While promoting proliferation, SR1 helps preserve the fundamental characteristics of stem cells, which is crucial for their long-term therapeutic potential. nih.gov

The ultimate measure of HSC functionality is the ability to differentiate into all hematopoietic lineages. Studies have confirmed that CD34+ cells expanded with StemRegenin 1 retain this critical capability. Following a 3-week culture with SR1, human UCB-derived CD34+ cells demonstrated the ability to provide long-term, multi-lineage engraftment in immunodeficient mice. nih.govsmw.ch Furthermore, hematopoietic progenitors derived from human embryonic stem cells and expanded with SR1 were shown to retain the potential to form various multilineage hematopoietic colonies. nih.govnih.gov This preservation of differentiation potential ensures that the expanded cell population is not only larger but also remains functionally competent for hematopoietic reconstitution. stemcell.com

The hematopoietic system is highly sensitive to radiation, which can cause significant injury by damaging HSPCs. nih.gov StemRegenin 1 has been investigated for its potential to mitigate this damage by modulating the response of these cells to radiation. nih.govnih.gov In vitro analysis of human HSPCs demonstrated that SR1 not only enhanced the CD34+ population under normal conditions but also under irradiating conditions. nih.govnih.gov This suggests SR1 modulates the radioresponse of HSPCs, positioning it as a potential agent for mitigating radiation-induced hematopoietic injury. nih.govnih.gov

Radiation exposure leads to various forms of cellular damage, most critically the formation of DNA double-strand breaks (DSBs), which can lead to genomic instability. nih.gov Research has shown that treatment with StemRegenin 1 can attenuate this effect in irradiated HSPCs. nih.gov In these cells, SR1 treatment reduced the phosphorylation of γ-H2AX and 53BP1, which are established markers for DSBs. nih.govresearchgate.net The reduction in DNA damage in SR1-treated HSPCs following irradiation was further confirmed using a comet assay, indicating that SR1 helps to preserve genomic stability in response to radiation. nih.gov

In addition to DNA damage, radiation exposure triggers apoptosis, or programmed cell death, in HSPCs. nih.gov StemRegenin 1 has been shown to reduce radiation-induced apoptosis in these cells. nih.govnih.gov The mechanism involves the modulation of the BCL-2 family of proteins, which are critical regulators of apoptosis. nih.gov SR1 treatment was found to attenuate the radiation-induced expression of pro-apoptotic members PUMA and BAX. nih.govmednexus.org Concurrently, SR1 suppresses the activity of caspase-3, a key executioner enzyme in the apoptotic pathway. nih.govnih.govresearchgate.net This anti-apoptotic effect may be selective for HSPCs, as the apoptosis ratio in lineage-committed cells was not significantly affected by SR1 after radiation. mdpi.com

The table below summarizes the radiomodulatory effects of StemRegenin 1 on HSPCs.

EffectMarker / AssayResearch Finding
DNA Damage Attenuation ↓ γ-H2AX and 53BP1 fociSR1 reduces the formation of DNA double-strand break markers after irradiation. nih.govresearchgate.net
↓ DNA in comet tailComet assays confirmed a significant reduction in overall DNA damage. nih.gov
Apoptosis Reduction ↓ Annexin V stainingThe number of apoptotic cells measured by FACS analysis was reduced with SR1 treatment. researchgate.net
↓ PUMA and BAX expressionSR1 downregulates members of the pro-apoptotic BCL-2 family. nih.govmednexus.org
↓ Cleaved caspase-3 activitySR1 suppresses the activity of a key apoptosis-mediating enzyme. nih.govresearchgate.net

Modulation of Radioresponse in Hematopoietic System Models

Impact on Induced Pluripotent Stem Cell (iPSC) Differentiation

StemRegenin 1 has demonstrated a significant role in guiding the differentiation of pluripotent stem cells, including iPSCs and hESCs, toward the hematopoietic lineage. By inhibiting the AHR signaling pathway, SR1 facilitates the generation and expansion of crucial hematopoietic progenitor cells.

Generation of CD34+ Hematopoietic Progenitor Cells from iPSCs

Research has shown that StemRegenin 1 facilitates the generation of CD34+ hematopoietic progenitor cells from pluripotent stem cells. mdpi.comnih.gov Studies involving non-human primate iPSCs have noted that SR1 promotes the efficient generation, purification, and expansion of these vital progenitor cells. stemcell.com This is a critical step in producing a substantial population of hematopoietic progenitors for further differentiation and potential therapeutic applications.

Promotion of Hematopoietic Differentiation of iPSCs

SR1 actively promotes the hematopoietic differentiation of iPSCs. stemcell.comstemcell.com By antagonizing the AHR, which plays a role in regulating cell differentiation, SR1 helps guide pluripotent cells toward a hematopoietic fate. mdpi.comnih.gov This targeted promotion is essential for developing in vitro models of hematopoiesis and for generating specific blood cell lineages from a pluripotent source.

Selective Expansion of Hematopoietic Progenitors from Human Embryonic Stem Cells (hESCs)

One of the key findings in the study of SR1 is its ability to selectively promote the expansion of multipotent hematopoietic progenitors derived from hESCs. nih.govnih.gov Specifically, SR1 encourages the proliferation of lin-CD34+ hematopoietic progenitors in a manner that is dependent on its concentration. nih.govnih.gov Interestingly, while SR1 consistently favors the expansion of these progenitor cells, it exhibits a bipotential effect on more mature, CD34-negative cell populations. nih.govnih.gov At low concentrations (e.g., 1 µM), SR1 can enhance the proliferation of these mature cells, whereas higher concentrations tend to suppress their growth. nih.govnih.gov This selective action allows for the enrichment of the desired CD34+ progenitor population, which retains the capacity to form multilineage hematopoietic colonies. nih.govnih.gov Inhibition of the AHR by SR1 has been associated with a significant increase in cells expressing the CD34 marker. nih.gov

Endothelial Progenitor Cell (EPC) Senescence and Angiogenesis

StemRegenin 1 also exerts protective effects on endothelial progenitor cells (EPCs), which are critical for maintaining vascular health. Its intervention helps to counter the process of cellular aging, or senescence, in these cells.

Attenuation of Replicative Senescence in EPCs

Continuous in vitro expansion of EPCs can lead to replicative senescence, diminishing their functionality. mdpi.comnih.gov StemRegenin 1 has been shown to attenuate this aging process. mdpi.comnih.gov The mechanism involves the inhibition of the AhR-mediated expression of cytochrome P450 1A1 (CYP1A1), which in turn reduces the production of reactive oxygen species (ROS) and subsequent DNA damage. mdpi.comnih.gov Studies have demonstrated that EPCs treated with SR1 show reduced aging phenotypes, such as decreased β-galactosidase activity and lower levels of senescence-associated proteins like p21 and p53. mdpi.comnih.gov

Preservation of EPC Phenotypic Markers (CD34, c-Kit, CXCR4) and Functional Attributes

Long-term treatment with SR1 helps EPCs maintain their crucial surface markers, including the stem cell markers CD34, c-Kit, and CXCR4. mdpi.comnih.govnih.gov The preservation of these phenotypic markers is indicative of the cells retaining their progenitor characteristics. nih.gov Beyond preserving the cellular phenotype, SR1 also maintains the functional capabilities of these cells. mdpi.com EPCs treated with SR1 exhibit increased capacity for proliferation, migration, and tube formation, all of which are essential attributes for angiogenesis and vascular repair. mdpi.comnih.gov This preservation of both phenotype and function underscores the potential of SR1 in applications requiring healthy and robust EPC populations. nih.gov

Inhibition of Reactive Oxygen Species (ROS) Production under Oxidative Stress Conditions

StemRegenin 1 (hydrochloride) (SR1) has been identified as an inhibitor of reactive oxygen species (ROS) production, particularly under conditions of oxidative stress. This function is closely linked to its primary mechanism of action as an antagonist of the Aryl Hydrocarbon Receptor (AhR). The AhR signaling pathway is a known regulator of various cytochrome P450 (CYP) enzymes, including members of the CYP1 family, which are involved in metabolic processes that can lead to the accumulation of ROS and induce oxidative stress.

Research conducted on endothelial progenitor cells (EPCs) has provided detailed insights into how SR1 mitigates oxidative stress. In these studies, SR1 was shown to inhibit the AhR-mediated expression of cytochrome P450 1A1 (CYP1A1). The activation of AhR typically triggers the transcription of CYP1A1, an enzyme that contributes to oxidative activation and ROS generation. By blocking this pathway, SR1 effectively suppresses a key source of intracellular ROS.

Under experimentally induced oxidative stress, SR1 treatment demonstrated a protective effect on EPCs. The compound was found to inhibit ROS production and reduce DNA damage that would otherwise occur under such conditions. The reduction in ROS levels as a result of CYP1A1 inhibition was confirmed through quantitative analysis. For instance, live-cell imaging with H₂DCFDA staining, a fluorescent probe for intracellular ROS, revealed that long-term treatment with SR1 resulted in a dramatic decrease in accumulated ROS within senescent EPCs compared to untreated controls. This evidence suggests that SR1 protects progenitor cells from oxidative stress by directly intervening in the AhR-CYP1A1 signaling axis.

The table below summarizes the key research findings on the effect of StemRegenin 1 on markers of oxidative stress in progenitor cells.

ParameterObservation in Control Cells (Untreated)Observation in SR1-Treated CellsSource(s)
Intracellular ROS Level Elevated levels, particularly under induced oxidative stress and in senescent cells.Dramatically reduced accumulation of intracellular ROS.
CYP1A1 Expression Expressed as part of the AhR signaling pathway, contributing to ROS production.AhR-mediated CYP1A1 expression is inhibited.
DNA Damage Increased DNA damage observed under oxidative stress conditions.DNA damage resulting from oxidative stress is prevented.

Influence on Cellular Differentiation and Lineage Specification

Dendritic Cell Development

SR1 has been identified as a potent promoter of dendritic cell (DC) development from CD34+ hematopoietic progenitor cells (HPCs) stemcell.comnih.govbio-gems.com. By inhibiting the AHR, SR1 facilitates the generation of large, clinical-scale numbers of functional dendritic cells, which are crucial for initiating immune responses nih.gov. This provides a potential alternative to traditional methods of obtaining DCs, such as from monocytes (Mo-DCs), for immunotherapeutic applications nih.gov.

Research has shown that StemRegenin 1 stimulates the proliferation and differentiation of CD34+ hematopoietic progenitor cells into functional human dendritic cells stemcell.combio-gems.comstemcell.com. The dendritic cells generated ex vivo with the help of SR1 are phenotypically and functionally comparable to those found in peripheral blood nih.gov. Upon stimulation with Toll-like receptor (TLR) ligands, these SR1-generated DCs upregulate co-stimulatory molecules and maturation markers. Furthermore, they are capable of secreting high levels of pro-inflammatory cytokines, such as interferon (IFN)-α, interleukin (IL)-12, and tumor necrosis factor (TNF)-α nih.gov. These cells have also been shown to induce powerful allogeneic T-cell responses and activate antigen-experienced T cells, underscoring their functionality nih.gov.

The use of SR1 in culture systems has been shown to efficiently generate functional plasmacytoid dendritic cells (pDCs), identified by the markers BDCA2+ and BDCA4+, from human CD34+ HPCs nih.gov. The AHR pathway appears to be a regulator of pDC differentiation, as an AHR agonist was found to decrease pDC generation in vitro, while the antagonist SR1 had the opposite effect nih.gov. The pDCs produced with SR1 are capable of secreting significant amounts of IFN-α upon stimulation, a key function of this DC subset nih.gov.

In addition to pDCs, StemRegenin 1 also promotes the development of myeloid dendritic cell (mDC) subsets from CD34+ HPCs nih.gov. Specifically, it facilitates the generation of BDCA1+ mDCs and BDCA3+DNGR1+ mDCs nih.gov. These SR1-generated mDCs are functionally competent, secreting high levels of pro-inflammatory cytokines like IL-12 and TNF-α following stimulation nih.gov. The ability to generate substantial numbers of both pDCs and mDCs from progenitor cells using SR1 holds promise for developing more potent DC-based immunotherapies for cancer and infectious diseases nih.gov.

Table 1: Effects of StemRegenin 1 on Dendritic Cell Development from CD34+ HPCs

Cell Type Key Markers Cytokine Secretion (Post-Stimulation) Functional Characteristics
Plasmacytoid Dendritic Cells (pDCs) BDCA2+, BDCA4+ High levels of IFN-α Comparable to peripheral blood pDCs

Natural Killer (NK) Cell Generation

StemRegenin 1 has been shown to improve the in vitro generation of highly functional Natural Killer (NK) cells, which play a critical role in the innate immune system's defense against tumors and viral infections.

The addition of SR1 to cytokine-based ex vivo culture protocols has been demonstrated to potently enhance the expansion of CD34+ HSPCs and their subsequent differentiation into NK cells nih.gov. This method allows for the generation of high numbers of NK cells with an active phenotype nih.gov. These SR1-generated NK cells exhibit efficient cytolytic activity and produce interferon-γ when confronted with cancer cells, such as acute myeloid leukemia and multiple myeloma cells nih.gov. This improved protocol for generating large quantities of functional NK cells from G-CSF-mobilized CD34+ HSPCs presents a promising avenue for NK cell-based immunotherapy nih.gov.

The mechanism by which SR1 promotes NK cell differentiation involves the induction of transcription factors associated with the NK cell lineage nih.gov. By antagonizing the aryl hydrocarbon receptor, SR1 facilitates a gene expression program that commits the developing hematopoietic progenitors to the NK cell fate, contributing to the efficient generation of these effector lymphocytes nih.gov.

Table 2: Impact of StemRegenin 1 on In Vitro NK Cell Generation

Parameter Observation with StemRegenin 1 Reference
CD34+ HSPC Expansion Potently enhanced nih.gov
NK Cell Differentiation Promoted through induction of NK-cell-associated transcription factors nih.gov
Generated NK Cell Phenotype Active nih.gov

| NK Cell Function | Efficient cytolytic activity and interferon-γ production against tumor cells | nih.gov |

Cytolytic Activity and Cytokine Production of SR1-Generated NK Cells

StemRegenin 1 (SR1) has been shown to significantly enhance the in vitro generation of functional Natural Killer (NK) cells from CD34+ hematopoietic stem and progenitor cells (HSPCs). The resulting SR1-generated NK cells exhibit potent anti-tumor activity, characterized by efficient cytolytic capabilities and the production of key immunomodulatory cytokines. nih.gov

Research demonstrates that NK cells generated with the inclusion of SR1 in culture protocols display effective cytolytic activity against various cancer cell lines, including acute myeloid leukemia and multiple myeloma cells. nih.gov This cytotoxic function is a critical component of the innate immune response against malignant cells. The mechanism of killing involves the release of cytotoxic molecules that induce apoptosis in target cells. nih.govasu.edu The effectiveness of this process is often measured by the percentage of target cell lysis at different effector-to-target ratios.

In addition to their direct killing capacity, SR1-generated NK cells are proficient producers of Interferon-gamma (IFN-γ). nih.gov IFN-γ is a crucial cytokine in the anti-tumor immune response, known for its ability to activate other immune cells and increase the expression of molecules on cancer cells that make them more susceptible to immune recognition and elimination. nih.govnih.gov The ability of these ex vivo expanded NK cells to produce substantial amounts of IFN-γ highlights their potential for orchestrating a broader immune attack against cancers. nih.gov

One study highlighted that the function of SR1-generated NK cells was not inhibited by cyclosporin (B1163) A, an immunosuppressive drug commonly used after allogeneic stem cell transplantation. nih.gov This finding suggests a potential advantage for using these cells in a post-transplant setting to reduce relapse rates. nih.gov

Table 1: Functional Characteristics of SR1-Generated NK Cells

Functional Aspect Observation Target Cell Types Reference
Cytolytic Activity Efficient cytotoxicity Acute Myeloid Leukemia, Multiple Myeloma nih.gov
Cytokine Production Effective production of Interferon-gamma (IFN-γ) Not specified nih.gov
Drug Resistance Proliferation and function not inhibited by cyclosporin A Not applicable nih.gov

Progenitor T Cell Development

Generation of Progenitor T Cells from SR1-Expanded Human Hematopoietic Progenitor Cells

The aryl hydrocarbon receptor antagonist, StemRegenin 1, is utilized to overcome the limited number of hematopoietic stem and progenitor cells (HSPCs) found in sources like umbilical cord blood (UCB). By adding SR1 to cytokine-based ex vivo culture systems, a significant expansion of CD34+ HSPCs can be achieved. nih.govnih.govashpublications.org Studies have demonstrated that SR1 can induce a median 330-fold increase in CD34+ cells and over a 250-fold expansion of functional HSPCs. nih.govnih.govashpublications.org

These SR1-expanded HSPCs retain their T-lymphopoietic potential and can be efficiently differentiated into large numbers of progenitor T cells (proT cells) in vitro. nih.govnih.govashpublications.org This is typically achieved using co-culture systems, such as with OP9-DL1 stromal cells, which mimic the thymic environment and support T-cell lineage commitment. nih.govashpublications.org The substantial increase in the initial HSPC population through SR1 treatment directly translates to a greater yield of proT cells compared to what can be generated from unexpanded, or naive, UCB grafts. nih.govashpublications.org

Table 2: Expansion of Human UCB CD34+ HSPCs with SR1

Cell Population Fold Expansion (Median/Range) Culture Duration Reference
Total Nuclear Cells 252- to 746-fold 15 days nih.gov
CD34+ HSPCs >250-fold Not specified nih.govnih.govashpublications.org
CD34+CD38-/lo Cells 157- to 558-fold 15 days nih.gov
CD34+CD90+ Cells 170- to 415-fold 15 days nih.gov

Thymic Homing and In Vivo T-cell Reconstitution Potential in Preclinical Models

A critical test for the functionality of in vitro-generated proT cells is their ability to home to the thymus and successfully reconstitute the T-cell compartment in a living organism. nih.govfrontiersin.orgnih.gov Preclinical studies using immunodeficient mouse models have shown that proT cells derived from SR1-expanded HSPCs are effective at thymus-seeding and engraftment. nih.govashpublications.org

When injected into these models, SR1-derived proT cells, identified by the expression of markers like CD7, were shown to successfully home to the thymus. nih.govashpublications.org Once in the thymus, these cells gave rise to high levels of human CD45+ cells, indicating successful engraftment and proliferation. ashpublications.org Further analysis revealed the presence of immature T-cell populations, confirming that the developmental process was initiated within the thymic environment. ashpublications.org In competitive transfer experiments, where both SR1-generated and naive proT cells were co-injected, both cell types showed comparable capacities for engrafting the thymus. nih.govnih.govashpublications.org This demonstrates that the SR1 expansion process does not impair the fundamental ability of progenitor cells to recognize and populate the appropriate developmental niche. nih.gov

Development into Polyclonal T Cells in Vivo

Following thymic engraftment, the ultimate measure of success is the development of a functional and diverse peripheral T-cell repertoire. nih.govfrontiersin.org Progenitor T cells generated from SR1-expanded HSPCs have been shown to differentiate into functionally mature T cells in preclinical models. nih.gov These newly generated T cells populate peripheral lymphoid organs and exhibit the functional characteristics of mature lymphocytes. nih.govnih.govashpublications.org

Crucially, single-cell RNA sequencing has revealed that the peripheral CD3+ T cells originating from SR1-derived proT cells are polyclonal. nih.govnih.govashpublications.org This means they possess a wide and diverse range of T-cell receptors (TCRs), which is essential for recognizing a broad spectrum of potential pathogens and threats. nih.govashpublications.org The generation of a polyclonal T-cell repertoire indicates that the developmental process within the host thymus is robust, leading to a healthy and versatile adaptive immune system. These findings support the potential of using SR1-expanded UCB grafts combined with proT cell generation to address T-cell immunodeficiency. nih.govnih.govashpublications.org

Role in Disease Modeling and Preclinical Therapeutic Research Applications

Hematological Malignancies Research

In the context of hematological cancers, StemRegenin 1 (SR1) has been investigated for its effects on leukemia cell fate and expansion, providing insights into the underlying mechanisms of these diseases.

Research has shown that StemRegenin 1, in collaboration with the small molecule UM729, plays a role in preventing the differentiation of acute myeloid leukemia (AML) cells in culture. stemcell.comstemcell.com This effect is significant for AML research as it allows for the ex vivo maintenance and study of leukemia stem cells, which are critical for understanding disease progression and developing targeted therapies. The combination of SR1 and UM729 helps to maintain the undifferentiated state of AML cells, providing a more accurate in vitro model of the disease. stemcell.comstemcell.com

StemRegenin 1 has been shown to promote the expansion of the human promyelocytic leukemia cell line, NB4, in vitro. nih.gov In studies examining the effect of SR1 on highly AHR-expressing NB4 cells, treatment with the compound led to an increase in cell viability over time. nih.gov This suggests that SR1 can directly influence the proliferative capacity of certain leukemia cell types. nih.gov

One study demonstrated that the viability of NB4 cells treated with 1.5 μM of SR1 showed a noticeable increase after four days of culture. nih.gov This proliferative effect underscores the importance of the AHR pathway in the pathobiology of promyelocytic leukemia.

Table 1: Effect of StemRegenin 1 on the Viability of NB4 Leukemia Cells

Treatment Time Point Observation

This table summarizes the observed effect of StemRegenin 1 on the in vitro expansion of the human promyelocytic leukemia cell line (NB4) as reported in the cited literature. nih.gov

The pro-proliferative effects of StemRegenin 1 on leukemia cells are associated with its ability to modulate the expression of genes involved in cell cycle regulation and apoptosis. nih.gov In NB4 cells, SR1 treatment has been observed to alter the expression of key regulatory proteins. Specifically, the expression of the anti-apoptotic protein B-cell CLL/lymphoma 2 (BCL2) was up-regulated, while the expression of the pro-apoptotic protein BCL2 associated X protein (BAX) was down-regulated at day two of treatment. nih.gov

Furthermore, by day four, an increased expression of genes that promote cell cycle progression, such as cyclin D1 (CCND1), cyclin D2 (CCND2), and the v-myc avian myelocytomatosis viral oncogene homolog (MYC), was observed. nih.gov Global gene expression profiling also revealed an up-regulation of splice variant-related genes and a down-regulation of inflammation-related genes. nih.gov These findings indicate that SR1 influences multiple pathways to promote the expansion of leukemia cells in vitro. nih.govmdpi.com

Table 2: Modulation of Gene Expression in NB4 Leukemia Cells by StemRegenin 1

Gene Function Effect of SR1 Treatment Time Point
BCL2 Anti-apoptotic Up-regulated Day 2
BAX Pro-apoptotic Down-regulated Day 2
CCND1 Cell cycle progression Increased expression Day 4
CCND2 Cell cycle progression Increased expression Day 4

This table details the changes in the expression of key proliferation- and apoptosis-related genes in the NB4 cell line following treatment with StemRegenin 1. nih.gov

Bone Metabolism and Regenerative Research

StemRegenin 1 has also emerged as a significant compound in the study of bone metabolism, with preclinical research highlighting its potential to counteract bone loss.

Recent studies have demonstrated that StemRegenin 1 can inhibit the formation of osteoclasts, the cells responsible for bone resorption. researchgate.netnih.gov Specifically, SR1 was found to attenuate RANKL-induced osteoclastogenesis in a concentration-dependent and time-dependent manner. researchgate.netnih.govnih.gov This inhibitory effect is mediated through the modulation of the AhR-c-src-NF-κB/p-ERK MAPK-NFATc1 signaling pathway. researchgate.netnih.gov By inhibiting the nuclear transcription of AhR and the phosphorylation of c-src, SR1 ultimately regulates the activation of key pathways involved in osteoclast differentiation. researchgate.netnih.gov

The ability of SR1 to block the development of bone-resorbing cells in preclinical models suggests its potential as a research tool for investigating diseases characterized by excessive osteoclast activity.

Table 3: Effect of StemRegenin 1 on Osteoclast Differentiation

Parameter Effect of SR1 Mechanism of Action

This table summarizes the inhibitory effects of StemRegenin 1 on the formation of osteoclasts in preclinical models. researchgate.netnih.govnih.gov

Building on its ability to inhibit osteoclast formation, StemRegenin 1 has been shown to successfully reverse bone loss in ovariectomized (OVX) mice, a common preclinical model for postmenopausal osteoporosis. researchgate.netnih.gov The OVX model mimics the estrogen deficiency-induced bone loss seen in postmenopausal women. nih.gov In these models, SR1 treatment has been shown to mitigate the detrimental effects of ovariectomy on bone structure. researchgate.net

Treatment with SR1 in OVX mice led to improvements in key bone histomorphometry parameters. This provides a promising avenue for investigating new therapeutic approaches for osteoporosis. researchgate.netnih.gov

Table 4: Impact of StemRegenin 1 on Bone Parameters in Ovariectomized (OVX) Mice

Condition Effect of SR1 Treatment

This table highlights the therapeutic potential of StemRegenin 1 in a preclinical model of estrogen-deficient bone loss. researchgate.netnih.gov

Table 5: List of Chemical Compounds

Compound Name
StemRegenin 1 (hydrochloride)
UM729
B-cell CLL/lymphoma 2 (BCL2)
BCL2 associated X protein (BAX)
Cyclin D1 (CCND1)
Cyclin D2 (CCND2)

Enhancement of Blood Vessel Regeneration in Bone Defect Models

The process of bone repair is fundamentally linked to the formation of new blood vessels, a process known as angiogenesis. Successful bone healing requires an adequate supply of blood to deliver essential nutrients and oxygen to the site of injury. Angiogenesis is recognized as a critical precursor to osteogenesis (new bone formation), and insufficient vascularization can lead to impaired healing and the failure of bone grafts.

Research into bone regeneration has increasingly focused on strategies to promote this crucial vascularization. A key element in the early stages of forming new blood vessels is the involvement of endothelial progenitor cells (EPCs). These cells are recruited from the bone marrow to the injury site and can differentiate into endothelial cells, which form the lining of new blood vessels. A specific subset of these cells, known as CD34+ cells, has been identified as having significant potential for neovascularization and contributing to bone regeneration.

StemRegenin 1 (SR1), an antagonist of the aryl hydrocarbon receptor (AhR), has emerged as a promising molecule for enhancing angiogenesis in this context. Its primary mechanism involves promoting the expansion of CD34+ hematopoietic stem and progenitor cell populations. By expanding the pool of these critical progenitor cells, SR1 can potentially accelerate and improve the vascularization necessary for robust bone repair.

Further research into the mechanisms of SR1 on endothelial progenitor cells supports its pro-angiogenic capabilities. Studies have shown that SR1 treatment helps maintain the expression of EPC surface markers, including CD34, and preserves the functional characteristics of these cells during in vitro expansion. SR1 was found to increase the proliferation, migration, and tube-forming capacity of EPCs. This is achieved, in part, by inhibiting the AhR-mediated expression of cytochrome P450 1A1 (CYP1A1) and subsequent production of reactive oxygen species (ROS), which can cause cellular damage and senescence. An in vivo Matrigel plug assay confirmed that EPCs treated with SR1 led to drastically enhanced blood vessel formation.

Research Findings on SR1 in Bone Defect Models

The following table summarizes the key findings from a study utilizing SR1 in a rat calvarial defect model to enhance blood vessel regeneration.

Parameter Methodology Key Findings Conclusion
SR1 Delivery System 3D-bioprinted collagen-based scaffold integrated with mesoporous silica (B1680970) nanoparticles (MSNs) for sustained SR1 release.The system was designed to provide a sustained release of SR1 at the site of the bone defect.The scaffold successfully served as a carrier for the sustained delivery of StemRegenin 1.
Cellular Target CD34+ endothelial progenitor cells (EPCs).SR1 is known to promote the expansion of CD34+ hematopoietic stem and progenitor cell populations.SR1's mechanism is targeted at increasing the availability of cells crucial for neovascularization.
In Vivo Model Rat calvarial (skull) defects.Scaffolds incorporating SR1 nanoparticles were implanted into the bone defects.The model allowed for the in vivo assessment of SR1's effect on bone healing and angiogenesis.
Outcome: Angiogenesis Assessment of blood vessel formation within the defect site.The study aimed to demonstrate that sustained release of SR1 would promote angiogenesis.SR1 was shown to be a promising agent for enhancing blood vessel regeneration in bone defects.
Overall Goal To enhance bone healing in critical-sized defects.The primary challenge in large bone defects is inadequate angiogenesis.Incorporating SR1 into bone scaffolds is a potential therapeutic strategy to improve bone repair by stimulating vascularization.

Advanced Research Methodologies and Experimental Models

In Vitro Experimental Systems

Optimized Cell Culture Protocols for Robust Stem Cell Expansion

The primary application of StemRegenin 1 in research is its capacity to significantly expand the population of primitive hematopoietic cells in culture. cellculturedish.comstemcell.com Unbiased chemical screens identified SR1 as a purine (B94841) derivative that robustly promotes the ex vivo expansion of human CD34+ cells. medchemexpress.comnih.gov Research has shown that culturing HSCs with SR1 can lead to a fifty-fold increase in cells expressing the CD34 marker. nih.gov This expansion is achieved through optimized protocols that incorporate specific media formulations and cytokine supplementation.

To maintain precise control over culture conditions and eliminate the variability associated with serum, SR1 is predominantly used in serum-free media. nih.govnih.gov A common medium used in these protocols is the StemSpan™ Serum-Free Expansion Medium (SFEM), which is specifically designed for the culture and expansion of hematopoietic cells. stemcell.comnih.gov This defined environment ensures that the observed effects on stem cell expansion can be directly attributed to the supplemented factors, such as SR1 and cytokines. cellculturedish.com

The expansion of hematopoietic stem and progenitor cells (HSPCs) with SR1 is significantly enhanced by the presence of a cocktail of recombinant human cytokines. nih.gov These growth factors are crucial for maintaining the viability, proliferation, and differentiation of stem cells. thermofisher.com A typical cytokine cocktail used in conjunction with SR1 for HSC expansion includes Stem Cell Factor (SCF), FMS-like tyrosine kinase 3 ligand (FLT-3L), Thrombopoietin (TPO), and Interleukin-6 (IL-6). nih.gov This combination of SR1 and cytokines has been shown to be more effective at expanding primitive hematopoietic cells than using cytokines alone. cellculturedish.com

Table 1: Cytokine Supplementation in SR1-Mediated HSC Expansion

Cytokine Typical Concentration Role in Hematopoiesis
Stem Cell Factor (SCF) 50 ng/mL Promotes survival, proliferation, and differentiation of HSCs.
Flt-3 Ligand (FLT-3L) 50 ng/mL Stimulates the proliferation and differentiation of early hematopoietic progenitors.
Thrombopoietin (TPO) 50 ng/mL Key regulator of megakaryopoiesis and HSC self-renewal.

This table is interactive. You can sort and filter the data.

A significant challenge in large-scale HSC culture is the accumulation of inhibitory feedback signals secreted by differentiating cells, which can limit stem cell expansion. stemcell.comnih.gov To overcome this, advanced culture systems have been developed that integrate computational and experimental strategies for automated control. nih.gov These systems employ a controlled fed-batch media dilution approach, creating a closed-system process that reduces the global levels of these paracrine signaling factors. stemcell.comnih.gov The application of this automated system to human cord blood cells cultured with factors including SR1 resulted in a rapid 11-fold increase in functional HSCs over a 12-day period. stemcell.comnih.gov

Co-culture Model Systems for Cell-Cell Interactions (e.g., OP9-DL1)

To study the differentiation potential of SR1-expanded HSPCs, particularly towards specific lineages like T-cells, co-culture models are employed. nih.gov The OP9-DL1 cell line, which is derived from mouse bone marrow stromal cells and engineered to express the Notch ligand Delta-like 1 (DL1), is a widely used system for inducing T-cell development in vitro. nih.gov When SR1-expanded umbilical cord blood (UCB) cells are cultured on a monolayer of OP9-DL1 cells, they can be directed to differentiate into progenitor T-cells. nih.gov This model is crucial for assessing the functional capacity of the expanded stem cell populations and their ability to respond to developmental cues provided by direct cell-cell contact. nih.govnih.gov

Advanced Cell Characterization Techniques

A comprehensive analysis of the expanded cell population is critical to evaluate the efficacy of SR1-based culture protocols. This involves a suite of advanced cell characterization techniques to assess both phenotype and function.

Flow Cytometry: This is the primary method used to quantify the expansion of specific cell populations. Cells are labeled with fluorescently-conjugated antibodies against surface markers such as CD34, CD38, CD90, and CD133 to identify and enumerate primitive hematopoietic stem and progenitor cells. nih.govselleckchem.com For instance, studies have shown that culturing mobilized peripheral blood CD34+ cells with SR1 for 7 days can increase the CD34+, CD133+, and CD90+ populations by 2.6-fold, 2.3-fold, and 10-fold respectively, compared to controls. selleckchem.com

Colony-Forming Unit (CFU) Assays: To determine the functional capacity of the expanded progenitors to differentiate into various hematopoietic lineages, CFU assays are performed. nih.govnih.gov These assays measure the ability of single cells to proliferate and differentiate to form colonies of specific blood cell types (e.g., myeloid, erythroid). nih.gov Research has demonstrated that SR1-expanded cells show a significant increase in the number of CFUs, including early multipotent progenitors (CFU-GEMM), indicating the maintenance of multilineage potential. nih.gov

Table 2: Research Findings on SR1-Mediated Expansion of CD34+ Cells

Source Material Culture Duration Key Findings Reference
Mobilized Peripheral Blood 7 days 2.6-fold increase in CD34+ cells, 10-fold increase in CD90+ cells compared to control. selleckchem.com
Cord Blood 35 days 50-fold increase in cells expressing CD34. nih.gov
Cord Blood 5 weeks 65-fold increase in total Colony Forming Units (CFUs) compared to control. nih.gov

This table is interactive. You can sort and filter the data.

In Vivo Preclinical Models

In vivo preclinical models are indispensable for evaluating the therapeutic potential and biological activity of SR1-expanded cells in a living organism. These models, typically involving immunodeficient mice, are the final step before consideration for clinical trials.

A critical test for human HSPCs is their ability to engraft and reconstitute the hematopoietic system of an immunodeficient mouse. In these models, sublethally irradiated mice (e.g., NOD/SCID gamma or NSG mice) are transplanted with human CD34+ cells that have been cultured with or without SR1. nih.govmedchemexpress.com Engraftment is then assessed weeks or months later by analyzing the mouse's peripheral blood and bone marrow for the presence of human hematopoietic cells (hCD45+). Studies have shown that the culture of HSPCs with SR1 leads to a dramatic, 17-fold increase in the number of cells capable of long-term engraftment in mice compared to cells cultured with cytokines alone. nih.gov

For assessing angiogenic potential, an in vivo Matrigel plug assay is utilized. nih.gov In this model, Matrigel mixed with EPCs (previously treated with SR1) is injected subcutaneously into mice. The Matrigel solidifies, and after a period, the plugs are excised and analyzed for the formation of new blood vessels. This assay has demonstrated that SR1-treated EPCs lead to drastically enhanced blood vessel formation in vivo. nih.govnih.gov

Furthermore, the radioprotective effects of SR1 have been studied in mouse models of total body irradiation (TBI). In these experiments, mice subjected to lethal or sublethal doses of radiation showed significantly improved survival and enhanced recovery of peripheral blood counts when treated with SR1 post-irradiation. mdpi.comnih.gov

Immunodeficient Murine Engraftment Models for HSCs and HSPCs

StemRegenin 1 (SR1) has been instrumental in advancing the study of hematopoietic stem cells (HSCs) and hematopoietic stem and progenitor cells (HSPCs) through the use of immunodeficient murine engraftment models. These models are critical for evaluating the long-term repopulating potential of human HSCs. Inhibition of the Aryl Hydrocarbon Receptor (AHR) by SR1 has been shown to lead to a significant increase in cells expressing the CD34 marker, a key indicator of HSCs. nih.gov Specifically, treatment with SR1 resulted in a 50-fold increase in CD34-expressing cells and a 17-fold increase in cells capable of engrafting in immunodeficient mice. nih.gov

The expanded HSCs retain their multi-lineage potential and have been shown to significantly augment both early and late engraftment of human cells in these murine recipients. stem-art.com This capability is crucial for preclinical assessments of HSC functionality before potential clinical applications. A phase I/II clinical trial further substantiated these findings, where umbilical cord blood (UCB) units expanded with SR1 led to successful engraftment in all 17 patients treated. nih.gov In this study, hematopoiesis was principally derived from the SR1-expanded unit in 11 of the patients. nih.gov

The table below summarizes key findings from studies utilizing immunodeficient murine models to assess the efficacy of SR1-expanded HSCs and HSPCs.

Model SystemCell SourceKey FindingsReference
Immunodeficient MiceHuman HSCs17-fold increase in cells that retain the ability to engraft. nih.gov
Immunodeficient Murine RecipientsSR1-expanded HSCsSignificantly augmented early and late engraftment of human cells. stem-art.com
Human Patients (Phase I/II Trial)Umbilical Cord BloodSuccessful engraftment in 17/17 patients; hematopoiesis primarily from the expanded unit in 11 patients. nih.gov

Assessment of Hematopoietic Recovery in Irradiation Models

The efficacy of StemRegenin 1 (SR1) in promoting hematopoietic recovery following radiation-induced injury has been evaluated in irradiation models. In a study involving a mouse model of Total Body Irradiation (TBI), treatment with SR1 after irradiation significantly mitigated TBI-induced death. nih.gov The survival rate in SR1-treated mice was 80%, compared to 30% in the saline-treated control group. nih.gov

The following table details the outcomes of SR1 treatment in an irradiation-induced hematopoietic injury model.

Experimental ModelTreatment GroupKey OutcomesReference
Mouse TBI Injury Model (6 Gy)Saline (Control)30% survival rate. nih.gov
Mouse TBI Injury Model (6 Gy)SR180% survival rate; enhanced recovery of peripheral blood cell counts; increased density and proliferation of bone marrow components. nih.gov

Bone Defect and Angiogenesis Models (e.g., Matrigel Plug Assay, Rat Calvarial Defects)

The potential of StemRegenin 1 (SR1) to promote angiogenesis and bone regeneration is being explored in various preclinical models, including rat calvarial defects. accscience.com Angiogenesis, the formation of new blood vessels, is a critical step for successful bone healing as it ensures the delivery of essential nutrients and oxygen to the site of injury. accscience.com Endothelial progenitor cells (EPCs), particularly the CD34+ subset, play a pivotal role in the initial stages of vascularization and have been noted for their neovascularization potential. accscience.com

One study investigated the sustained release of SR1 from a collagen-based scaffold integrated with mesoporous silica (B1680970) nanoparticles (MSNs) to enhance bone healing in rat calvarial defects. accscience.com The hypothesis is that the sustained release of SR1 promotes angiogenesis, which in turn facilitates bone repair. accscience.com While in vitro studies have demonstrated the angiogenic potential of SR1, these in vivo investigations are crucial for establishing its clinical efficacy in promoting bone healing in critical-sized defects. accscience.com

The table below outlines the experimental model used to evaluate SR1's role in bone regeneration and angiogenesis.

ModelApplication of SR1Investigated OutcomeRationaleReference
Rat Calvarial DefectsSustained release from a collagen-based scaffold with mesoporous silica nanoparticles.Angiogenesis and bone healing.SR1's potential to promote CD34+ cell expansion can enhance neovascularization, a critical component of bone repair. accscience.com

Lymphopoietic Reconstitution Models for Progenitor T Cells

StemRegenin 1 (SR1) has been shown to be effective in expanding CD34+ HSPCs from umbilical cord blood (UCB), which can then be differentiated into large numbers of progenitor T cells (proT cells). nih.govashpublications.orgnih.gov This is significant because the low numbers of T cells in UCB can lead to slow lymphohematopoietic recovery after transplantation. nih.govnih.gov In vitro differentiation of SR1-expanded UCB has been shown to induce a greater than 250-fold expansion of CD34+ HSPCs, which subsequently generate a high quantity of proT cells. nih.govashpublications.orgnih.gov

In immunodeficient mouse models, these SR1-derived proT cells have demonstrated effective thymus-seeding and peripheral T-cell functional capabilities in vivo. nih.govashpublications.orgnih.gov A competitive transfer approach revealed that both naive and SR1-expanded proT cells had comparable thymus-engrafting capacities. nih.govashpublications.orgnih.gov Furthermore, single-cell RNA sequencing of peripheral CD3+ T cells from mice injected with these proT cells showed functional subsets of T cells with polyclonal T-cell receptor repertoires. nih.govashpublications.orgnih.gov These findings support the potential use of SR1-expanded UCB grafts in combination with proT cell generation to address T-cell immunodeficiency following hematopoietic stem cell transplantation. nih.govashpublications.orgnih.gov

The table below summarizes the findings related to SR1 in lymphopoietic reconstitution models.

Experimental ApproachKey FindingsIn Vivo ModelSignificanceReference
In vitro differentiation of SR1-expanded UCB>250-fold expansion of CD34+ HSPCs, leading to large numbers of proT cells.N/AOvercomes the limitation of low T-cell numbers in UCB. nih.govashpublications.orgnih.gov
In vivo transfer of SR1-derived proT cellsEffective thymus-seeding and peripheral T-cell functional capabilities.Immunodeficient miceDemonstrates the functional competence of SR1-generated proT cells. nih.govashpublications.orgnih.gov
Competitive reconstitution assayComparable thymus-engrafting capacities of naive and SR1 proT cells.Immunodeficient miceShows that SR1 expansion does not impair the thymus-homing ability of proT cells. nih.govashpublications.orgnih.gov

Biomaterials and Tissue Engineering Applications

Integration with 3D-Bioprinted Scaffolds (e.g., Collagen-based with Mesoporous Silica Nanoparticles)

The integration of StemRegenin 1 (SR1) with advanced biomaterials, such as 3D-bioprinted scaffolds, represents a promising strategy for enhancing tissue regeneration. accscience.com A notable application is the incorporation of SR1 into collagen-based scaffolds integrated with mesoporous silica nanoparticles (MSNs). accscience.com This approach is designed to facilitate the sustained release of SR1, which is hypothesized to promote angiogenesis and thereby improve bone healing in critical-sized defects. accscience.com

Three-dimensional bioprinting allows for the creation of scaffolds with precise structural designs, which is crucial for tissue engineering applications. accscience.com Collagen is a widely used material for these scaffolds due to its biocompatibility and role as the primary structural protein in the body. nih.gov The addition of MSNs provides a vehicle for the controlled delivery of therapeutic molecules like SR1. accscience.com This combination of a supportive scaffold with a pro-angiogenic agent aims to create an optimal microenvironment for tissue repair and regeneration. accscience.com

The table below details the components and rationale for using SR1-integrated 3D-bioprinted scaffolds.

Scaffold ComponentFunctionRole of SR1Target ApplicationReference
3D-Bioprinted CollagenProvides a biocompatible, structural framework for cell growth and tissue formation.To be released in a sustained manner to promote angiogenesis.Bone healing in critical defects. accscience.com
Mesoporous Silica Nanoparticles (MSNs)Act as a carrier for the controlled and sustained release of SR1.Encapsulated within the nanoparticles for localized and prolonged delivery.Enhancing the therapeutic effect of the scaffold. accscience.com

Use with Hydrogel-Based Biomimetic Scaffolds (e.g., Gelatin Hydrogels)

Hydrogel-based biomimetic scaffolds, such as those made from gelatin, are widely used in tissue engineering due to their biocompatibility, biodegradability, and ability to mimic the natural extracellular matrix. nih.govmdpi.com Gelatin hydrogels can be engineered to have a porous structure that supports cell adhesion, proliferation, and differentiation. nih.gov These hydrogels can also serve as effective carriers for the controlled delivery of therapeutic agents. nih.gov

While direct studies combining StemRegenin 1 (SR1) with gelatin hydrogels are not extensively detailed in the provided context, the known properties of both components suggest a strong potential for synergistic applications. SR1's ability to promote the expansion of hematopoietic and progenitor cells could be leveraged within a gelatin hydrogel scaffold to support the regeneration of various tissues. The hydrogel would provide the necessary physical support and microenvironment for the cells, while the controlled release of SR1 from the hydrogel would stimulate cell proliferation and differentiation, thereby enhancing the regenerative process.

The table below outlines the potential application of SR1 with gelatin hydrogel scaffolds based on their individual properties.

BiomaterialKey PropertiesPotential Role of SR1 IntegrationPotential Therapeutic Application
Gelatin HydrogelBiocompatible, biodegradable, porous structure, mimics extracellular matrix, can be used for controlled drug delivery. nih.govmdpi.comnih.govSustained release of SR1 to stimulate local expansion of progenitor cells and enhance tissue regeneration.Bone tissue engineering, wound healing, and other regenerative medicine applications.

Strategies for Sustained Release of StemRegenin 1 from Scaffolds

The localized and sustained presentation of StemRegenin 1 (SR1), a potent aryl hydrocarbon receptor (AhR) antagonist, within three-dimensional (3D) scaffolds is a promising approach to enhance the ex vivo expansion of hematopoietic stem cells (HSCs). By maintaining a consistent local concentration of SR1, these strategies aim to continuously promote HSC self-renewal and prevent differentiation, thereby improving the efficiency of hematopoietic cell production. While specific studies detailing the sustained release of SR1 from scaffolds are not yet prevalent in published literature, established principles of drug delivery from biomaterials can be applied to conceptualize effective strategies.

Hydrogels are a particularly attractive class of biomaterials for the controlled release of small molecules like SR1. Their high water content, biocompatibility, and tunable physical properties allow for the encapsulation and subsequent gradual release of therapeutic agents. The release kinetics of a molecule from a hydrogel can be modulated by several factors, including the hydrogel's degradation rate, crosslinking density, and the nature of the interaction between the drug and the polymer network.

One potential strategy involves the physical encapsulation of SR1 within the hydrogel matrix during its formation. The release of SR1 would then be governed by diffusion through the polymer mesh and the degradation of the hydrogel over time. For instance, biodegradable hydrogels fabricated from natural polymers such as alginate, chitosan, or hyaluronic acid, or synthetic polymers like poly(lactic-co-glycolic acid) (PLGA), could be designed to degrade at a rate that ensures a steady release of SR1 over a desired period.

Another approach is to chemically conjugate SR1 to the hydrogel backbone via a biodegradable linker. This method offers more precise control over the release profile, as the release of SR1 would be dependent on the cleavage of the specific linker, which can be designed to be sensitive to enzymatic activity or hydrolysis. This would ensure that the release of SR1 is directly coupled to the cellular activity and the degradation of the scaffold.

Furthermore, micro- or nanoparticle-based delivery systems can be incorporated within the scaffold to achieve a more complex, multi-stage release profile. SR1 could be encapsulated within biodegradable microspheres or nanospheres, which are then embedded within the larger hydrogel scaffold. This hierarchical system would provide an initial burst release from the hydrogel matrix, followed by a more sustained release as the encapsulated particles degrade.

The choice of scaffold material and release strategy would ultimately depend on the specific requirements of the HSC expansion protocol, including the desired duration of SR1 activity and the optimal concentration for promoting self-renewal without inducing toxicity.

Table 1: Potential Strategies for Sustained Release of StemRegenin 1 from Scaffolds

StrategyMechanism of ReleaseAdvantagesPotential Materials
Physical Encapsulation Diffusion and scaffold degradationSimple fabrication processAlginate, Chitosan, Hyaluronic Acid, PLGA
Covalent Conjugation Cleavage of biodegradable linkersPrecise control over release kineticsModified natural or synthetic polymers
Micro/Nanoparticle Incorporation Degradation of encapsulated particlesMulti-stage and prolonged release profilesPLGA, Poly(lactic acid) (PLA)

Mimicking the Hematopoietic Stem Cell Niche In Vitro for Blood Cell Production

The hematopoietic stem cell (HSC) niche in the bone marrow is a complex, three-dimensional microenvironment that regulates HSC fate, balancing self-renewal and differentiation to maintain lifelong hematopoiesis. Recreating key aspects of this niche in vitro is a critical goal for the large-scale production of blood cells for therapeutic applications. The integration of StemRegenin 1 (SR1) into these biomimetic platforms holds significant potential to enhance the expansion of functional HSCs and their progeny.

In vitro models of the HSC niche aim to recapitulate the cellular and extracellular components that support hematopoiesis. nih.govhaematologica.org These models often utilize 3D scaffolds that provide a structural framework for cell growth and interaction. nih.govhaematologica.org Hydrogels and other porous biomaterials can be engineered to mimic the physical properties of the bone marrow extracellular matrix. nih.govfrontiersin.org

A key strategy in mimicking the HSC niche is the co-culture of HSCs with mesenchymal stromal cells (MSCs). nih.govnih.govhaematologica.org MSCs are a critical component of the native HSC niche, providing essential soluble factors and cell-cell contact signals that support HSC maintenance and proliferation. nih.govnih.govhaematologica.org Studies have shown that co-culturing HSCs with MSCs in a 3D environment can significantly enhance the expansion of primitive hematopoietic progenitors compared to traditional 2D culture systems. nih.gov

The incorporation of SR1 into these in vitro niche models can further augment the production of blood cells. SR1, by antagonizing the aryl hydrocarbon receptor, has been demonstrated to promote the robust ex vivo expansion of CD34+ HSCs. nih.gov In a study by Boitano et al., the addition of SR1 to HSC cultures led to a significant increase in the number of cells expressing the CD34 marker, a key indicator of hematopoietic stem and progenitor cells. nih.gov

By combining the supportive microenvironment of a 3D co-culture system with the proliferative stimulus of SR1, it is possible to create a highly efficient platform for blood cell production. The 3D scaffold provides the necessary physical and cellular cues to maintain HSC "stemness," while the sustained presence of SR1 drives their expansion. This synergistic approach could lead to a greater yield of functional, transplantable HSCs and mature blood cell lineages.

For example, a hydrogel-based scaffold seeded with MSCs could be used to culture CD34+ cells in the presence of SR1. The MSCs would secrete growth factors and cytokines that support HSC viability and function, while the 3D architecture of the hydrogel would facilitate cell-cell interactions. The addition of SR1 to the culture medium, or its sustained release from the scaffold itself as described in the previous section, would then stimulate the proliferation of the HSC population.

Table 2: Components of an In Vitro Hematopoietic Stem Cell Niche Model Incorporating StemRegenin 1

ComponentFunctionExample
3D Scaffold Provides structural support and mimics the extracellular matrix. nih.govHydrogels (e.g., collagen, fibrin), porous polymers
Mesenchymal Stromal Cells (MSCs) Secrete supportive factors and provide essential cell-cell contacts. nih.govnih.govhaematologica.orgBone marrow-derived MSCs, adipose-derived MSCs
Hematopoietic Stem Cells (HSCs) The primary cell population for expansion and differentiation.CD34+ cells from cord blood, bone marrow, or mobilized peripheral blood
StemRegenin 1 (SR1) Promotes the expansion of HSCs by antagonizing the aryl hydrocarbon receptor. nih.govSupplemented in culture medium or released from the scaffold

The development of such advanced in vitro models of the hematopoietic niche, incorporating the potent effects of SR1, represents a significant step towards overcoming the limitations of current HSC expansion technologies and enabling the widespread clinical application of hematopoietic cell therapies.

Future Research Directions and Unexplored Avenues

Investigation of Concentration-Dependent Bipotential Effects on Cell Proliferation and Differentiation

Future investigations are needed to fully characterize the concentration-dependent effects of StemRegenin 1 on different cell populations. Research has indicated that SR1 can exhibit bipotential effects, where its impact on cell proliferation varies significantly with its concentration. For instance, in studies involving human embryonic stem cell-derived hematopoietic progenitors, SR1 demonstrated a dual effect on the CD34-negative cell population. A low concentration (1 µM) was found to enhance cell proliferation, whereas higher concentrations (>5 µM) repressed it. nih.govnih.gov

Table 1: Concentration-Dependent Effects of StemRegenin 1 on Cell Proliferation


Cell PopulationSR1 ConcentrationObserved EffectReference
CD34- Negative CellsLow Dose (1 µM)Enhanced Proliferation[1, 7]
CD34- Negative CellsHigh Dose (>5 µM)Repressed Proliferation[1, 7]
CD34+ Progenitor CellsGeneralFavored Expansion nih.gov
Total Hematopoietic CellsHigh Dose (10 µM)Inhibited Total Cell Expansion

Comprehensive Elucidation of Upstream and Downstream Signaling Networks Beyond AhR in Various Cell Types

While the primary mechanism of StemRegenin 1 is the direct antagonism of the Aryl Hydrocarbon Receptor (AhR), the full spectrum of its downstream signaling consequences remains to be elucidated. The AhR pathway is known to intersect with other crucial cellular signaling networks, and SR1's inhibition of AhR likely creates ripple effects that extend beyond its immediate target.

One significant area of investigation is the interplay between AhR and the Wnt/β-catenin signaling pathway. frontiersin.org Activation of AhR has been shown to initiate Wnt/β-catenin signaling in certain cell types; therefore, an AhR antagonist like SR1 is expected to produce the opposite effect, though the precise mechanisms of this interaction require deeper exploration. frontiersin.org

Furthermore, research in endothelial progenitor cells has revealed that SR1 can inhibit the AhR-mediated expression of Cytochrome P450 Family 1 Subfamily A Member 1 (CYP1A1). nih.govrsc.org This inhibition leads to a reduction in reactive oxygen species (ROS) production and associated DNA damage. nih.govrsc.org This anti-senescence effect highlights a critical downstream pathway. Future research should comprehensively map these signaling networks in various cell types—including different stem cell populations and cancer cells—to build a more complete picture of SR1's mechanism of action.

Development of Novel Biomaterial Designs for Enhanced Stem Cell Niche Mimicry and Controlled Release

The ex vivo expansion of HSCs, a primary application of SR1, is heavily influenced by the culture microenvironment. A significant future direction lies in the integration of SR1 into advanced biomaterials designed to mimic the native bone marrow niche. frontiersin.orgd-nb.info Hydrogels and other porous scaffolds are being developed to provide a three-dimensional structure that better replicates the cell-cell and cell-matrix interactions found in vivo. nih.govnih.gov

These biomimetic platforms offer an ideal opportunity for the controlled and sustained release of SR1 directly to the cultured cells. nih.govnih.gov By incorporating SR1 into the biomaterial matrix, it may be possible to maintain a stable and optimal local concentration of the molecule over time, avoiding the peaks and troughs associated with simple addition to culture media. This could enhance the efficiency of HSC expansion while minimizing potential off-target effects associated with high concentrations. nih.gov Research into designing and testing these SR1-infused biomaterials is a critical next step for translating its potential into more effective and clinically relevant cell manufacturing processes.

Exploration of StemRegenin 1 Combinatorial Therapies with Other Molecular Modulators

The therapeutic efficacy of StemRegenin 1 may be significantly enhanced when used in combination with other small molecules that target complementary pathways. Identifying and testing these synergistic combinations is a promising avenue for future research.

One such combination has already been identified with Dimethyloxalylglycine (DMOG). Studies have shown that the combination of SR1 and DMOG increases the proportion of primitive HSCs and improves their long-term engraftment potential following transplantation. d-nb.info

Another identified collaborator is the small molecule UM729. In the context of oncology, SR1 has been shown to work in concert with UM729 to prevent the differentiation of acute myeloid leukemia (AML) cells in culture. stemcell.comnih.gov This suggests a potential therapeutic application in maintaining leukemia stem cells in an undifferentiated state for further study or targeted therapy. Future work should focus on high-throughput screening of other molecular modulators to identify novel combinatorial strategies that can further refine control over stem cell fate and offer new approaches for treating hematological malignancies.

Table 2: Investigated Combinatorial Therapies with StemRegenin 1


Combination AgentTarget Cell/SystemObserved Synergistic EffectReference
DMOG (Dimethyloxalylglycine)Primitive Hematopoietic Stem Cells (HSCs)Increases proportion of primitive HSCs and improves long-term engraftment. stemcell.com
UM729Acute Myeloid Leukemia (AML) CellsPrevents differentiation of AML cells in culture.[5, 6]

Deepening Understanding of StemRegenin 1's Mechanisms in Specific Disease Pathologies Beyond Hematopoiesis and Bone Metabolism

While the majority of SR1 research has centered on hematopoiesis, its core mechanism—the inhibition of the AhR/CYP1A1/ROS axis—has implications for a broader range of pathologies. A key unexplored avenue is the role of SR1 in age-related vascular diseases.

Recent studies have demonstrated that SR1 can attenuate replicative senescence in endothelial progenitor cells (EPCs). nih.govrsc.org By inhibiting the AhR pathway, SR1 reduces ROS production and protects these cells from oxidative stress, thereby preserving their proliferative, migratory, and tube-forming capacities. nih.govrsc.org This finding suggests a potential therapeutic role for SR1 in conditions characterized by endothelial dysfunction and declining angiogenesis.

Another area of interest is in mitigating tissue damage from external stressors. For example, SR1 has been shown to mitigate hematopoietic injury following total body irradiation by reducing DNA damage and apoptosis in HSPCs. researchgate.net Future research should extend these findings to investigate SR1's potential protective effects in other tissues and disease models where AhR signaling and oxidative stress are known to play a pathogenic role, such as in certain inflammatory disorders or neurodegenerative conditions.

Q & A

Basic: What is the molecular mechanism of StemRegenin 1 (hydrochloride) in modulating hematopoietic stem cell differentiation?

StemRegenin 1 (hydrochloride) functions as a potent aryl hydrocarbon receptor (AhR) antagonist, blocking AhR-mediated signaling pathways that suppress hematopoietic stem cell (HSC) expansion. This inhibition promotes the differentiation of CD34+ progenitor cells into myeloid and plasmacytoid dendritic cells . Methodologically, researchers can validate this mechanism by:

  • AhR binding assays : Use competitive binding studies with radiolabeled AhR ligands to quantify inhibition.
  • Gene expression profiling : Analyze downstream targets (e.g., CYP1A1) via qRT-PCR to confirm pathway suppression .
  • Functional differentiation assays : Culture CD34+ cells with StemRegenin 1 and assess lineage-specific markers (e.g., CD11c, CD123) via flow cytometry .

Basic: What are standard protocols for in vitro application of StemRegenin 1 (hydrochloride) in hematopoietic cell cultures?

Typical protocols involve supplementing culture media with StemRegenin 1 (hydrochloride) at 0.75–1 µM, dissolved in DMSO (final concentration ≤0.1%). Key steps include:

  • Cell source : Use primary CD34+ cells isolated from cord blood or bone marrow.
  • Culture conditions : Maintain in serum-free media with cytokines (SCF, FLT3L, TPO) for 7–14 days .
  • Validation : Monitor cell viability (trypan blue exclusion) and differentiation markers (flow cytometry). Ensure batch-to-batch consistency by pre-testing compound activity in pilot assays .

Advanced: How can researchers optimize StemRegenin 1 (hydrochloride) protocols to address variability in hematopoietic progenitor cell expansion outcomes?

Variability often arises from differences in cell source, donor variability, or cytokine batch effects. To mitigate this:

  • Design of Experiments (DoE) : Use factorial designs to test interactions between StemRegenin 1 concentration, cytokine ratios, and culture duration. For example, a 3×3 matrix can identify optimal conditions .
  • Data normalization : Include internal controls (e.g., DMSO-only cultures) and normalize expansion rates to baseline CD34+ counts.
  • Statistical modeling : Apply regression analysis to isolate variables contributing to variability .

Advanced: How should contradictory data on StemRegenin 1 (hydrochloride)’s impact on T-cell differentiation be resolved?

Some studies report AhR antagonism enhances T-cell maturation, while others observe suppression. To resolve contradictions:

  • Contextual analysis : Compare experimental conditions (e.g., presence of TGF-β or IL-2) that may skew T-cell fate.
  • Single-cell RNA sequencing : Resolve heterogeneity in progenitor populations to identify subset-specific responses .
  • Cross-validation : Replicate conflicting studies using standardized protocols (e.g., ATCC cell lines, matched cytokine batches) .

Basic: What analytical methods are recommended for quantifying StemRegenin 1 (hydrochloride) stability in cell culture media?

  • HPLC-UV : Use a C18 column with mobile phase (acetonitrile:water + 0.1% TFA) to monitor degradation products. Calibrate with fresh compound standards .
  • Mass spectrometry : Confirm molecular integrity via LC-MS/MS, particularly for long-term cultures (>7 days).
  • Bioactivity assays : Compare fresh vs. aged compound in HSC expansion assays to correlate chemical stability with functional potency .

Advanced: What strategies are effective for integrating StemRegenin 1 (hydrochloride) into in vivo models of hematopoiesis?

In vivo application requires addressing pharmacokinetic challenges:

  • Formulation : Use biocompatible carriers (e.g., PEGylated nanoparticles) to enhance solubility and prolong half-life.
  • Dosing regimen : Perform pilot PK/PD studies in mice to determine effective plasma concentrations (align with in vitro EC50 values).
  • Endpoint analysis : Employ lineage tracing (e.g., GFP-labeled progenitors) and bone marrow transplantation assays to track differentiation outcomes .

Advanced: How can researchers evaluate off-target effects of StemRegenin 1 (hydrochloride) in multi-lineage differentiation systems?

  • Transcriptomic profiling : Conduct RNA-seq on treated vs. untreated cells to identify dysregulated pathways beyond AhR.
  • CRISPR screening : Knock out AhR in progenitor cells to isolate AhR-dependent vs. independent effects.
  • High-content imaging : Use automated microscopy to quantify morphological changes in non-target lineages (e.g., erythroid cells) .

Methodological Notes

  • Data presentation : Follow IMRaD structure for clarity, with tables/graphs highlighting key comparisons (e.g., fold-expansion rates) .
  • Reproducibility : Document lot numbers of StemRegenin 1 (hydrochloride), cell sources, and equipment calibration details .
  • Ethical compliance : Adhere to biosafety protocols for handling hematopoietic cells and DMSO solutions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.